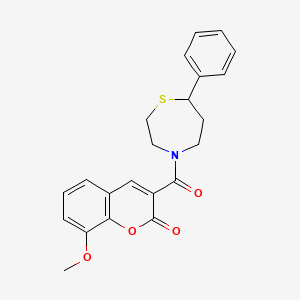

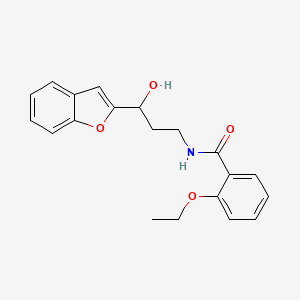

8-methoxy-3-(7-phenyl-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex chromene derivatives often involves multi-step reactions that include Claisen rearrangement and ring-closing metathesis as key steps. Such methods have been employed for the creation of benzofurans, 2H-chromenes, and benzoxepines, which share structural similarities with the compound (S. Kotha & B. Solanke, 2022). Additionally, phenolic oxidation and subsequent reductions have been used for the synthesis of 2H-chromenes, hinting at the versatility and complexity of synthesizing such molecules (A. Pelter, A. Hussain, G. R. Smith, & R. Ward, 1997).

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by their unique chromene core, which can be further modified with various functional groups to achieve desired properties. Crystal structure analysis, such as X-ray diffraction, provides insights into the molecular conformation and intermolecular interactions that influence the compound's stability and reactivity (J. Reis, A. Gaspar, F. Borges, L. Gomes, & J. N. Low, 2013).

Scientific Research Applications

Photochemotherapy in Psoriasis Treatment

Methoxsalen, when used in conjunction with long-wave ultraviolet light (UVA), has been shown to be effective in the treatment of psoriasis, a condition characterized by accelerated cell cycle and DNA synthesis in the epidermis. The combination, termed photochemotherapy, has been demonstrated to inhibit epidermal DNA synthesis, which may underlie its therapeutic efficacy in psoriasis. This treatment approach emphasizes the interaction of drug and light for its effect on epidermal proliferation, offering a significant advancement in psoriasis management (Parrish et al., 1974).

Investigating Cytochrome P-450 Activity

Methoxsalen has also been investigated for its effects on human cytochrome P-450 2A6 (CYP2A6) activity, highlighting its potential as a probe for studying xenobiotic metabolism in humans. Research suggests that methoxsalen can serve as a selective inhibitor of CYP2A6, providing insights into the enzyme's role in drug metabolism and the potential for drug-drug interactions. This application is crucial for understanding the metabolic pathways of various substances in the body, contributing to safer and more effective drug use (Kharasch et al., 2000).

Understanding Environmental Exposure to UV Filters

Further research has explored the presence of benzophenone-type UV filters, related compounds to methoxsalen, in the urine of Chinese young adults. This study provides essential data on the widespread exposure to these compounds and their potential health implications. By analyzing urinary concentrations of various BP derivatives, researchers can infer exposure sources and assess the risk associated with these chemicals in daily life. Such studies are pivotal for environmental health research, informing policy and safety standards regarding chemical exposures (Gao et al., 2015).

properties

IUPAC Name |

8-methoxy-3-(7-phenyl-1,4-thiazepane-4-carbonyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4S/c1-26-18-9-5-8-16-14-17(22(25)27-20(16)18)21(24)23-11-10-19(28-13-12-23)15-6-3-2-4-7-15/h2-9,14,19H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFGNUIJAMVVQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(SCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methoxy-3-(7-phenyl-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[[2-(1-phenylethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2493690.png)

![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2493691.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2493692.png)

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-2-carbonyl)piperazine](/img/structure/B2493696.png)

![N-(4-butylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2493704.png)

![2-Bromo-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2493705.png)

![N-(2-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2493707.png)